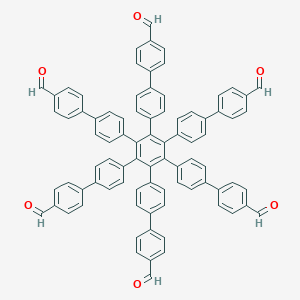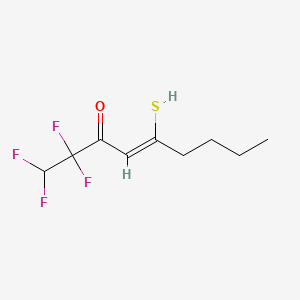
3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- is an organic compound with the molecular formula C9H12F4OS and a molecular weight of 244.250 . This compound is characterized by the presence of a nonene backbone, a thione group, and multiple fluorine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- can be achieved through various synthetic routes. One common method involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This reaction typically requires a palladium catalyst and proceeds under mild conditions, making it suitable for the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- involves its interaction with molecular targets through its functional groups. The thione group can participate in nucleophilic and electrophilic reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nonene-5-thione: Lacks the fluorine and hydroxy groups, resulting in different chemical properties.
1,1,2,2-Tetrafluoro-3-hydroxy-3-nonene: Similar structure but without the thione group.
3-Nonene-5-thiol: Contains a thiol group instead of a thione group.
Uniqueness
3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- is unique due to the combination of its thione group, multiple fluorine atoms, and hydroxy group
Propriétés
Numéro CAS |
88552-00-5 |
|---|---|
Formule moléculaire |
C9H12F4OS |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(Z)-1,1,2,2-tetrafluoro-5-sulfanylnon-4-en-3-one |
InChI |
InChI=1S/C9H12F4OS/c1-2-3-4-6(15)5-7(14)9(12,13)8(10)11/h5,8,15H,2-4H2,1H3/b6-5- |
Clé InChI |
MNHDCVLGHNJPRI-WAYWQWQTSA-N |
SMILES isomérique |
CCCC/C(=C/C(=O)C(C(F)F)(F)F)/S |
SMILES canonique |
CCCCC(=CC(=O)C(C(F)F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)

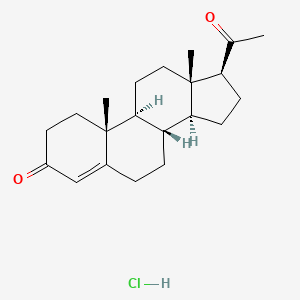
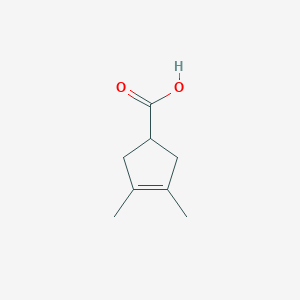

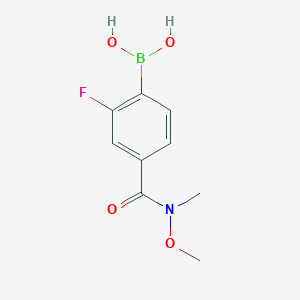
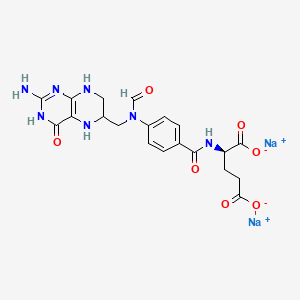

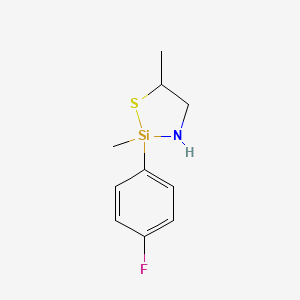
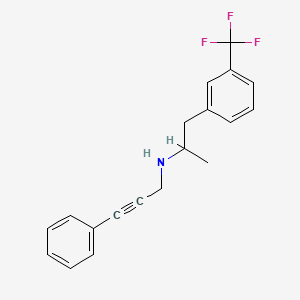
![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)

